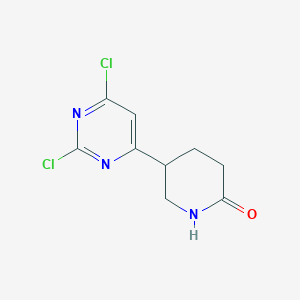

5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Description

BenchChem offers high-quality 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2,6-dichloropyrimidin-4-yl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3O/c10-7-3-6(13-9(11)14-7)5-1-2-8(15)12-4-5/h3,5H,1-2,4H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXHRYSQQIUTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C2=CC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701242232 | |

| Record name | 2-Piperidinone, 5-(2,6-dichloro-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701242232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439818-91-3 | |

| Record name | 2-Piperidinone, 5-(2,6-dichloro-4-pyrimidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439818-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinone, 5-(2,6-dichloro-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701242232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Abstract

This technical guide provides a comprehensive overview of the synthesis and analytical characterization of the heterocyclic compound 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one (CAS No: 1439818-91-3). This molecule represents a significant scaffold in medicinal chemistry, merging the biologically prevalent pyrimidine core with a piperidin-2-one moiety.[1] Such structures are of high interest for their potential as kinase inhibitors and anti-cancer agents.[1] This document details a robust synthetic protocol, explains the causal reasoning behind methodological choices, and presents a multi-technique approach for unequivocal structural verification and purity assessment, designed for researchers and professionals in drug discovery and development.

Introduction: The Scientific Rationale

The convergence of pyrimidine and piperidine ring systems within a single molecular architecture creates a compelling scaffold for therapeutic development.[1] The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several approved cancer therapies that modulate kinase pathways.[1] Its dichloropyrimidine motif, specifically, offers reactive sites for nucleophilic substitution, enabling chemists to perform structural modifications to optimize biological activity.[1]

Simultaneously, the piperidin-2-one (a lactam) structure contributes to conformational rigidity and provides hydrogen bonding capabilities, which are often crucial for target binding affinity and favorable pharmacological properties.[1] Therefore, 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one serves as a valuable intermediate and a foundational structure for building libraries of potential drug candidates. This guide provides the essential knowledge base for its reliable synthesis and rigorous characterization.

Synthetic Pathway: A Mechanistic Approach

The most direct and common method for preparing 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the coupling of 2,6-dichloropyrimidine with piperidin-2-one.[1]

Reaction Scheme

The synthesis proceeds by reacting the starting materials in the presence of a suitable base and solvent.

Caption: Figure 1. Synthetic scheme for the target compound.

Causality of Experimental Design

-

Choice of Reactants: 2,6-dichloropyrimidine is an electron-deficient heterocycle, making the carbon atoms attached to the chlorine atoms highly susceptible to nucleophilic attack. Piperidin-2-one acts as the nucleophile.

-

Solvent System: A polar aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) is typically employed.[1][2] These solvents are effective at dissolving the reactants while not interfering with the reaction mechanism by protonating the nucleophile.

-

Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) is used to deprotonate the piperidin-2-one, enhancing its nucleophilicity without competing in the substitution reaction.[2]

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture and oxygen, which could lead to undesirable side reactions and degradation of starting materials.[1]

-

Temperature Control: The reaction temperature is carefully controlled. While initial mixing may occur at room temperature, heating (e.g., to 140°C in DMF) might be necessary to drive the reaction to completion in a reasonable timeframe.[2]

Detailed Synthesis Protocol

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloropyrimidine (1.0 eq) and piperidin-2-one (1.1 eq).

-

Add anhydrous potassium carbonate (2.5 eq) to the flask.

-

Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times.

-

Add anhydrous DMF via syringe to achieve a reactant concentration of approximately 0.5 M.

-

Heat the reaction mixture to 140°C and stir for 24 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one as a solid.

Characterization and Structural Elucidation

Unequivocal characterization is critical to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Overall Characterization Workflow

Caption: Figure 2. Workflow for purification and characterization.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one, based on its chemical structure and data from analogous compounds.[3][4]

Table 1: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

|---|---|---|---|---|

| ¹H | ~8.0 | Singlet | Pyrimidine H-5 | Aromatic proton in an electron-deficient ring. |

| ¹H | ~7.8 | Broad Singlet | Piperidinone N-H | Amide proton, subject to exchange. |

| ¹H | ~3.5 | Multiplet | Piperidinone CH | Methine proton adjacent to the pyrimidine ring. |

| ¹H | ~3.2 | Multiplet | Piperidinone CH₂ (adjacent to N) | Protons adjacent to the amide nitrogen. |

| ¹H | ~2.3 | Multiplet | Piperidinone CH₂ | Methylene protons adjacent to the carbonyl. |

| ¹H | ~2.0 | Multiplet | Piperidinone CH₂ | Remaining methylene protons. |

| ¹³C | ~172 | C=O | Piperidinone carbonyl carbon. | Typical chemical shift for a lactam carbonyl. |

| ¹³C | ~165 | C-4 (pyrimidine) | Carbon bearing the piperidinone substituent. | Aromatic carbon deshielded by nitrogen atoms. |

| ¹³C | ~160 | C-2, C-6 (pyrimidine) | Carbons bearing chlorine atoms. | Highly deshielded due to electronegative Cl and N. |

| ¹³C | ~110 | C-5 (pyrimidine) | Carbon bearing the aromatic proton. | Shielded relative to other pyrimidine carbons. |

| ¹³C | ~50 | CH₂ | Piperidinone carbons. | Aliphatic carbons in the saturated ring. |

| ¹³C | ~40 | CH | Piperidinone carbons. | Aliphatic carbons in the saturated ring. |

| ¹³C | ~30 | CH₂ | Piperidinone carbons. | Aliphatic carbons in the saturated ring. |

Table 2: Predicted Mass Spectrometry and IR Data

| Technique | Parameter | Expected Value/Observation | Rationale |

|---|---|---|---|

| Mass Spec. (ESI+) | Molecular Ion [M+H]⁺ | m/z 246.0, 248.0, 250.0 | Calculated for C₉H₁₀Cl₂N₃O⁺. The characteristic isotopic pattern (approx. 9:6:1 ratio) is the definitive signature of two chlorine atoms. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3200 | N-H stretching (amide). |

| ~1670 | C=O stretching (lactam carbonyl). | ||

| ~1570, ~1450 | C=N and C=C stretching (pyrimidine ring). |

| | | ~750 | C-Cl stretching. |

Detailed Characterization Protocols

3.3.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Prep: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (1:1).

-

Acceptance Criteria: A pure sample should exhibit a single major peak, accounting for >95% of the total integrated peak area.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure by analyzing the chemical environment of hydrogen and carbon atoms.[4]

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Prep: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[4]

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment with a spectral width of 0-12 ppm. Process with Fourier transformation and phase/baseline correction.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A higher number of scans will be required due to the low natural abundance of ¹³C.[3]

-

Data Analysis: Correlate the observed chemical shifts, integrations, and multiplicities with the expected structure as outlined in Table 1.

3.3.3. High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the molecular formula by determining the exact mass.

-

Instrumentation: ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Method: Infuse a dilute solution of the sample in methanol or acetonitrile into the electrospray ionization (ESI) source in positive ion mode.

-

Data Analysis: The measured mass of the molecular ion [M+H]⁺ should be within 5 ppm of the theoretical calculated mass. Observe the characteristic isotopic pattern for a molecule containing two chlorine atoms.[4]

Conclusion

This guide outlines a reliable and verifiable pathway for the synthesis and characterization of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one. By understanding the rationale behind the chosen synthetic conditions and employing a suite of orthogonal analytical techniques, researchers can confidently produce and validate this important chemical intermediate. The detailed protocols serve as a self-validating system, ensuring that the final compound meets the high standards of purity and structural integrity required for advanced applications in drug discovery and medicinal chemistry.

References

-

Brindani, N., et al. (2021). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

- Hanson, R. H. (1999). Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. U.S. Patent No. 5,917,042.

-

Zhang, J., et al. (2018). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Malkov, G., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. Available at: [Link]

-

Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. Available at: [Link]

-

Srinivasan, S., et al. (2022). Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Archer, R., et al. (n.d.). A simple and effective GC-MS method for the separation and identification of piperazines in street samples. Analytical Methods. Available at: [Link]

-

El-Sayed, N. N. E. (2022). Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. IntechOpen. Available at: [Link]

-

Wacker, D. A., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry. Available at: [Link]

-

Zheldakova, T. A., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank. Available at: [Link]

Sources

- 1. 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one | 1439818-91-3 | Benchchem [benchchem.com]

- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

"5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one" mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Authored by a Senior Application Scientist

Preamble: Elucidating the Bio-Functional Paradigm of a Novel Heterocyclic Scaffold

In the landscape of contemporary drug discovery, the convergence of specific heterocyclic systems within a single molecule often heralds the emergence of novel pharmacological potential. The compound 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one, with the Chemical Abstracts Service (CAS) number 1439818-91-3, represents such a convergence, integrating the biologically significant pyrimidine and piperidine rings.[1][2] This guide serves as a technical deep-dive into the hypothesized mechanism of action of this compound, predicated on the well-established roles of its constituent moieties in medicinal chemistry. We will explore its likely molecular targets, the resultant downstream signaling consequences, and the rigorous experimental methodologies required to validate these postulations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising chemical entity.

Section 1: Molecular Architecture and Physicochemical Properties

The chemical structure of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one is characterized by a piperidin-2-one ring substituted at the 5-position with a 2,6-dichloropyrimidine moiety.

| Identifier | Value |

| CAS Number | 1439818-91-3[1][2] |

| Molecular Formula | C₉H₉Cl₂N₃O[2] |

| Molecular Weight | 246.09 g/mol [1][2] |

| InChI Key | ZYXHRYSQQIUTLP-UHFFFAOYSA-N[1] |

The dichloropyrimidine ring is an electron-deficient system, rendering the chlorine atoms susceptible to nucleophilic substitution, a key feature for both its synthesis and its potential interactions with biological targets.[1][3] The piperidin-2-one lactam ring provides a rigid, three-dimensional scaffold that can influence binding orientation and selectivity.

Section 2: Hypothesized Mechanism of Action - Protein Kinase Inhibition

Based on the prevalence of the dichloropyrimidine scaffold in known kinase inhibitors, the primary hypothesized mechanism of action for 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one is the inhibition of protein kinases.[1] Pyrimidine derivatives are known to be effective as cyclin-dependent kinase (CDK) inhibitors, tyrosine kinase inhibitors, and modulators of the mTOR pathway.[1]

The Rationale: A Privileged Scaffold for Kinase Binding

The pyrimidine core can act as a scaffold that mimics the adenine base of ATP, enabling it to bind to the ATP-binding pocket of a wide range of kinases. The chlorine atoms at the 2 and 6 positions of the pyrimidine ring can be displaced by nucleophilic residues, such as the side chain of a cysteine residue, in the active site of certain kinases, leading to covalent and irreversible inhibition. Alternatively, these chlorine atoms can form hydrogen bonds or other non-covalent interactions within the ATP-binding cleft, resulting in reversible inhibition.

Proposed Signaling Pathway Perturbation

Assuming the compound acts as a kinase inhibitor, it would interfere with phosphorylation cascades that are critical for cellular processes such as proliferation, differentiation, and survival. Many of these pathways are dysregulated in cancer, making kinase inhibitors a cornerstone of modern oncology.[1]

Caption: A comprehensive workflow for validating the compound's mechanism of action.

Detailed Experimental Protocols

3.2.1. Synthesis of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

The synthesis generally involves the reaction of 2,6-dichloropyrimidine with piperidin-2-one. [1] Protocol:

-

To a solution of piperidin-2-one in a suitable aprotic solvent (e.g., dichloromethane, DCM), add a base (e.g., triethylamine) to facilitate deprotonation.

-

Slowly add a solution of 2,4,6-trichloropyrimidine to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture for a specified period (e.g., 12-24 hours) while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to yield 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

3.2.2. In Vitro Kinase Profiling

To identify the specific kinase target(s), the compound should be screened against a broad panel of protein kinases.

Protocol:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a large panel of recombinant human kinases.

-

The assays are typically performed in a 384-well plate format using a radiometric (³³P-ATP) or fluorescence-based method.

-

The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) to identify initial hits.

-

Kinases showing significant inhibition (e.g., >50%) are selected for further analysis.

-

Determine the IC₅₀ values for the hit kinases by performing dose-response experiments with a serial dilution of the compound.

3.2.3. Cellular Target Engagement Assay (Western Blot)

To confirm that the compound inhibits the target kinase in a cellular context, the phosphorylation status of a known downstream substrate of the kinase is assessed.

Protocol:

-

Culture a relevant cancer cell line (identified from phenotypic screening) in appropriate media.

-

Treat the cells with increasing concentrations of the compound for a specified time (e.g., 2 hours).

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for the phosphorylated form of the kinase's substrate.

-

Probe a separate membrane with an antibody against the total form of the substrate to serve as a loading control.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.

Section 4: Structure-Activity Relationship (SAR) Insights and Future Directions

The dichloropyrimidine moiety offers two reactive sites for chemical modification. [1]The chlorine atoms can be substituted with various nucleophiles to explore the chemical space and optimize the compound's potency, selectivity, and pharmacokinetic properties. The piperidin-2-one ring can also be modified to improve its drug-like properties. These SAR studies are crucial for developing a lead compound with therapeutic potential.

Conclusion

While the precise mechanism of action for 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one is yet to be definitively elucidated in the public domain, its chemical architecture strongly suggests a role as a protein kinase inhibitor. The technical guide presented here provides a robust framework for investigating this hypothesis, from initial target identification to cellular and in vivo validation. The convergence of the pyrimidine and piperidine scaffolds makes this compound a compelling starting point for the development of novel therapeutics, particularly in the realm of oncology.

References

- US5583226A - 4,6-dichloropyrimidine and related compounds - Google Patents. (n.d.).

- US5525724A - Process for the preparation of chloropyrimidines - Google Patents. (n.d.).

-

Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed. (n.d.). Retrieved from [Link]

- WO2015140133A1 - Piperidine-dione derivatives - Google Patents. (n.d.).

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. (n.d.). Retrieved from [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - MDPI. (n.d.). Retrieved from [Link]

-

Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. (2022-12-23). Retrieved from [Link]

-

N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide - PubChem. (n.d.). Retrieved from [Link]

-

Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - NIH. (n.d.). Retrieved from [Link]

-

3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PubMed. (2022-08-08). Retrieved from [Link]

-

5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity Screening of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Executive Summary

This guide provides a comprehensive, technically-grounded framework for the biological activity screening of the novel chemical entity, 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one. Lacking prior published data, this document outlines a rational, tiered screening cascade designed to efficiently identify and characterize its potential therapeutic activities. The strategy is predicated on the molecule's structural motifs—specifically the 2,6-dichloropyrimidine core, a privileged scaffold in kinase inhibition, and the piperidin-2-one moiety, common in bioactive compounds.[1][2][3] The proposed workflow progresses from broad-spectrum anti-proliferative assays to specific target-based kinase profiling, and culminates in secondary assays to confirm target engagement and elucidate the mechanism of action. This structured approach is designed to maximize data generation while efficiently allocating resources, providing a clear path from initial hit discovery to preliminary mechanism of action studies for this promising compound.

Introduction to 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Chemical Structure and Properties

The subject of this guide is the heterocyclic small molecule 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one.

-

Molecular Formula: C₉H₇Cl₂N₃O

-

Molecular Weight: 248.08 g/mol

-

Core Scaffolds:

-

2,6-Dichloropyrimidine: This electron-deficient aromatic ring system is a key feature. The two chlorine atoms act as leaving groups, making the C2 and C6 positions susceptible to nucleophilic substitution, a common strategy in medicinal chemistry for library synthesis. Crucially, the pyrimidine scaffold is a well-established pharmacophore found in numerous kinase inhibitors, where it often acts as a hinge-binder in the ATP-binding pocket of the enzyme.[2][4][5]

-

Piperidin-2-one: This is a six-membered saturated lactam ring. The piperidine scaffold is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to modulate physicochemical properties and provide three-dimensional diversity for interaction with biological targets.[1][3][6][7] The lactam functionality offers a rigid structure with hydrogen bond donor and acceptor capabilities.

-

Rationale for Biological Screening

The chemical architecture of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one strongly suggests a high probability of interaction with protein kinases. Many clinically successful kinase inhibitors, such as Imatinib and Gefitinib, target the ATP-binding site. The pyrimidine core is a bioisostere of the adenine base of ATP and is frequently employed to achieve this interaction.[2] Therefore, a primary hypothesis is that this compound will exhibit anti-proliferative activity in cancer cell lines by inhibiting one or more protein kinases critical for cell growth and survival.[4] This guide prioritizes a screening strategy to test this hypothesis directly.

A Tiered Approach to Biological Activity Screening

A multi-tiered screening cascade is the most efficient methodology for characterizing a novel compound. This approach begins with broad, cost-effective assays and progressively focuses resources on more complex, mechanism-defining experiments for promising hits.

Caption: A tiered workflow for screening 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one.

Tier 1: Primary Screening - Broad-Spectrum Anti-Proliferative Assays

Objective: To determine if the compound exhibits cytotoxic or cytostatic effects on human cancer cells and to identify if any activity is broad-spectrum or selective towards specific cancer types.

Recommended Cell Line Panel: The NCI-60 panel, a collection of 60 human tumor cell lines from nine different tissue types (leukemia, melanoma, lung, colon, brain, ovary, breast, prostate, and kidney), is the gold standard for this purpose.[8][9][10] Its diversity allows for the identification of activity patterns that can provide early mechanistic clues through tools like the COMPARE algorithm.[11]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13] Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[14]

-

Cell Plating: Seed cells from the NCI-60 panel into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for adherence.[15]

-

Compound Treatment: Prepare a serial dilution of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one (e.g., from 100 µM to 1 nM) in appropriate cell culture medium. Add the compound solutions to the wells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[13][15][16]

-

Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15][16]

-

Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[12][16]

Data Presentation: Hypothetical IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is calculated for each cell line. Data should be summarized in a table.

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| K-562 | Leukemia | 0.85 |

| A549 | Non-Small Cell Lung | 1.21 |

| MCF7 | Breast | 0.95 |

| HCT-116 | Colon | 5.78 |

| SF-268 | CNS | > 50 |

| OVCAR-3 | Ovarian | 1.15 |

Tier 2: Target-Based Screening - In Vitro Kinase Inhibition Profiling

Objective: To identify specific protein kinase targets of the compound, validating the primary hypothesis derived from its chemical structure.

Recommended Kinase Panel: A broad kinase panel from a commercial vendor (e.g., Promega, Reaction Biology, Eurofins) is recommended. An initial screen should cover a diverse range of kinase families (e.g., tyrosine kinases, serine/threonine kinases).

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[17][18]

-

Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction including the specific kinase, its substrate, ATP, and the test compound (typically at a fixed concentration, e.g., 10 µM for initial screening).

-

Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.[19][20]

-

ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP generated into ATP and provides luciferase/luciferin to measure the newly synthesized ATP. Incubate for 30-60 minutes.[19][20]

-

Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The signal correlates directly with the amount of ADP produced and thus, kinase activity.[20]

Data Presentation: Hypothetical Kinase Inhibition Data

Results are typically expressed as percent inhibition relative to a vehicle control.

| Kinase Target | Kinase Family | Hypothetical % Inhibition (@ 10 µM) |

| EGFR | Tyrosine Kinase | 92% |

| VEGFR2 | Tyrosine Kinase | 88% |

| CDK2 | Ser/Thr Kinase | 15% |

| AKT1 | Ser/Thr Kinase | 8% |

| MEK1 | Ser/Thr Kinase | 5% |

For hits showing significant inhibition (e.g., >50%), follow-up dose-response curves should be generated to determine IC₅₀ values.

Tier 3: Secondary and Confirmatory Assays

Objective: To validate the in vitro kinase hits in a cellular context, confirm target engagement, and begin to elucidate the downstream biological consequences of target inhibition.

3.3.1 Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying that a compound binds to its target protein inside intact cells.[21][22] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[23][24]

-

Cell Treatment: Treat intact cells (e.g., A549, if EGFR is the hit) with the compound or vehicle for a specified time.

-

Heat Challenge: Aliquot the cell suspension and heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.[23]

-

Cell Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.[23]

-

Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another specific protein detection method. A positive result is a shift in the melting curve to higher temperatures in the compound-treated samples.[25]

3.3.2 Downstream Signaling: Western Blot Analysis

This assay confirms that target inhibition leads to the expected changes in downstream signaling pathways.[26][27]

Caption: Hypothetical signaling pathway inhibited by the compound.

-

Cell Treatment & Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells to extract proteins.

-

Protein Quantification & Separation: Quantify total protein, then separate proteins by SDS-PAGE and transfer to a PVDF membrane.[28]

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the target (e.g., p-EGFR) and key downstream effectors (e.g., p-AKT, p-ERK), as well as antibodies for the total protein levels as a loading control.[29]

-

Detection: Use secondary antibodies conjugated to HRP or a fluorophore for detection. A decrease in the phosphorylated protein signal, without a change in total protein, indicates successful pathway inhibition.[29]

3.3.3 Phenotypic Assays: Cell Cycle and Apoptosis Analysis

These assays link target inhibition to a definitive cellular outcome.

-

Cell Cycle Analysis: Anti-proliferative compounds often cause arrest at specific phases of the cell cycle. This can be measured by staining DNA with propidium iodide (PI) and analyzing the cell population by flow cytometry.[30][31][32][33] A typical protocol involves cell harvesting, fixation in cold ethanol, RNase treatment, and staining with PI.[33][34]

-

Apoptosis Assay: To determine if the compound induces programmed cell death, cells can be co-stained with Annexin V (which detects an early apoptotic marker) and PI (which detects late apoptotic/necrotic cells with compromised membranes) and analyzed by flow cytometry.[35][36]

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Induce apoptosis by treating cells with the compound for a predetermined time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions.

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.[36]

-

Analysis: Analyze the stained cells promptly by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[35]

Conclusion and Future Directions

This guide outlines a logical and robust screening cascade for 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one, a novel compound with high potential as a kinase inhibitor. The tiered workflow ensures that experimental efforts are efficiently focused, moving from broad phenotypic screening to specific target validation and mechanism of action studies. Positive results from this cascade would provide a strong foundation for further preclinical development, including lead optimization to improve potency and selectivity, in vivo efficacy studies in animal models, and comprehensive ADME/Tox profiling. The systematic approach detailed herein provides a clear and scientifically rigorous path to unlocking the therapeutic potential of this molecule.

References

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

Wikipedia. NCI-60. [Link]

-

Pranavan, M. et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

Croucher, D. The Annexin V Apoptosis Assay. [Link]

-

Abaan, O. D. et al. (2013). The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology. NIH. [Link]

-

UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. [Link]

-

University of Regensburg. Cell Cycle Analysis by Propidium Iodide (PI) Staining. [Link]

-

National Cancer Institute. NCI-60 Human Tumor Cell Line Screen. [Link]

-

Flow Cytometry Core Facility. DNA Cell Cycle Analysis with PI. [Link]

-

The ASCO Post. Whole-exome Sequencing of NCI-60 Cell Line Panel Provides Genomic Resource for Cancer Biology and Pharmacology. [Link]

-

NIH National Center for Advancing Translational Sciences. Cell Viability Assays - Assay Guidance Manual. [Link]

-

Almqvist, H. et al. (2016). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

protocols.io. MTT Assay. [Link]

-

Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

-

Taylor & Francis Online. Kinase Activity-Tagged Western Blotting Assay. [Link]

-

PubMed. Kinase activity-tagged western blotting assay. [Link]

-

CETSA. CETSA. [Link]

-

Cell Signaling Technology. Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

-

Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. [Link]

-

ResearchGate. An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. [Link]

-

ResearchGate. Biological Activity of Pyrimidine Derivativies: A Review. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. NCI-60 - Wikipedia [en.wikipedia.org]

- 9. revvity.com [revvity.com]

- 10. The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. atcc.org [atcc.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT Assay [protocols.io]

- 16. broadpharm.com [broadpharm.com]

- 17. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 18. promega.com [promega.com]

- 19. promega.com [promega.com]

- 20. promega.com [promega.com]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. CETSA [cetsa.org]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. bio-protocol.org [bio-protocol.org]

- 26. benchchem.com [benchchem.com]

- 27. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]

- 28. tandfonline.com [tandfonline.com]

- 29. m.youtube.com [m.youtube.com]

- 30. Flow cytometry with PI staining | Abcam [abcam.com]

- 31. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 32. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 33. vet.cornell.edu [vet.cornell.edu]

- 34. docs.research.missouri.edu [docs.research.missouri.edu]

- 35. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 36. kumc.edu [kumc.edu]

A Comprehensive Guide to Identifying Therapeutic Targets for 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Abstract

The identification of specific molecular targets is a foundational step in the development of novel therapeutics.[1][2] A thorough understanding of a drug's mechanism of action, including its direct binding partners and the downstream cellular pathways it modulates, is essential for predicting efficacy, understanding potential toxicities, and developing rational strategies for clinical application.[1][2] This in-depth technical guide outlines a comprehensive, multi-pronged strategy for the identification and validation of potential therapeutic targets for the novel chemical entity, 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one. This molecule, containing both dichloropyrimidine and piperidinone moieties, represents a class of heterocyclic compounds with significant potential in medicinal chemistry.[3] The pyrimidine framework is a versatile scaffold found in numerous biologically active molecules, including those used in cancer therapy, while the piperidine ring is a common feature in many pharmaceuticals and natural products.[3][4] This guide provides a detailed roadmap for researchers, scientists, and drug development professionals, integrating computational, biochemical, and cell-based methodologies to elucidate the compound's mechanism of action and identify its molecular targets.

Introduction: The Chemical and Therapeutic Potential of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

The compound 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one is a heterocyclic molecule featuring two key pharmacophores: a dichloropyrimidine ring and a piperidin-2-one (a lactam) ring.[3] Pyrimidine derivatives are integral to a wide array of therapeutic agents, particularly in oncology, where they function as inhibitors of crucial enzymes like cyclin-dependent kinases and tyrosine kinases.[3] The dichloropyrimidine motif, in particular, offers synthetic versatility, allowing for the introduction of various functional groups to modulate biological activity.[3] The piperidine ring system is also a prevalent structural unit in many bioactive compounds and pharmaceuticals.[3][4] The combination of these two heterocyclic systems in a single molecule suggests a high potential for biological activity.[3]

While the specific biological activities of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one are not yet extensively documented in publicly available literature, its structural similarity to other bioactive compounds provides a strong rationale for a thorough investigation into its potential therapeutic targets.[3] For instance, compounds with similar structures have been explored as anti-cancer agents due to their ability to inhibit enzymes involved in tumor growth.[3] This guide will therefore outline a systematic approach to unravel the therapeutic potential of this compound by identifying its molecular interacting partners.

Phase 1: Target Hypothesis Generation - A Multi-Faceted Approach

The initial phase of target identification focuses on generating a robust list of potential protein targets. This is achieved through a synergistic combination of computational and high-throughput experimental methods.

2.1. In Silico Target Prediction: Leveraging Computational Power

In silico methods provide a cost-effective and rapid means to generate initial hypotheses about a compound's potential targets by analyzing its chemical structure and comparing it to databases of known drug-target interactions.[5][6][7][8]

Methodologies:

-

Ligand-Based Approaches: These methods compare the 2D or 3D structure of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one to databases of compounds with known biological activities. Techniques include chemical similarity searching, pharmacophore modeling, and machine learning algorithms.[5][6]

-

Structure-Based Approaches (Reverse Docking): If the 3D structure of potential protein targets is known, reverse docking can be employed. This involves computationally "docking" the compound into the binding sites of a large number of proteins to predict binding affinity and identify the most likely targets.[5]

Workflow Diagram: In Silico Target Prediction

Caption: Workflow for in silico target prediction.

Expected Outcome: A prioritized list of putative protein targets for 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one based on computational predictions. This list will guide the subsequent experimental validation studies.

2.2. High-Throughput Screening: Unbiased Experimental Interrogation

High-throughput screening (HTS) allows for the rapid testing of a compound against a large number of biological targets.[9] This provides an unbiased approach to identify potential interactions.

2.2.1. Kinase Panel Screening

Given that many pyrimidine-containing compounds are kinase inhibitors, screening against a broad panel of kinases is a logical starting point.[3] Dysregulation of kinase activity is implicated in numerous diseases, making them a major class of drug targets.[10]

Protocol: Kinase Panel Screening

-

Compound Preparation: Prepare a stock solution of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one in a suitable solvent (e.g., DMSO).

-

Assay Format: Utilize a reputable contract research organization (CRO) that offers large-scale kinase panel screening services.[11][12][13][14] These services typically employ radiometric or fluorescence-based assays to measure kinase activity.

-

Screening: The compound is screened at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.

-

Data Analysis: Kinase inhibition is typically expressed as a percentage of control activity. Hits are identified as compounds that cause a significant reduction in kinase activity (e.g., >50% inhibition).

Data Presentation: Hypothetical Kinase Screening Results

| Kinase Target | % Inhibition at 10 µM |

| Kinase A | 85% |

| Kinase B | 78% |

| Kinase C | 12% |

| Kinase D | 92% |

2.2.2. GPCR Panel Screening

G protein-coupled receptors (GPCRs) represent the largest family of drug targets.[15] Screening against a panel of GPCRs can reveal unexpected activities.

Protocol: GPCR Panel Screening

-

Assay Selection: Choose a CRO that offers a diverse panel of GPCR assays, such as those measuring second messenger levels (e.g., cAMP, IP1, Ca2+) or receptor internalization.[15][16][17][18][19]

-

Screening: The compound is tested for both agonist and antagonist activity against the GPCR panel.

-

Data Analysis: Results are analyzed to identify any significant modulation of GPCR signaling.

Phase 2: Target Identification and Validation - Confirming the Interactions

Once a list of putative targets has been generated, the next crucial step is to experimentally confirm these interactions and identify the direct binding partners of the compound.

3.1. Chemical Proteomics: Fishing for Targets in a Native Environment

Chemical proteomics is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate.[20][21][22][23][24]

Workflow Diagram: Chemical Proteomics

Caption: Workflow for chemical proteomics-based target identification.

Protocol: Affinity-Based Chemical Proteomics

-

Probe Synthesis: Synthesize an affinity probe by attaching a linker and a reporter tag (e.g., biotin) to the 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one molecule. The attachment point should be chosen carefully to minimize disruption of the compound's binding to its target.

-

Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

-

Target Capture: Incubate the affinity probe with the cell lysate to allow for binding to its target proteins.

-

Affinity Purification: Use an affinity resin (e.g., streptavidin beads) to capture the probe-protein complexes.

-

Elution and Analysis: Elute the bound proteins from the resin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.2. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells

CETSA is a biophysical method that confirms direct binding of a compound to its target protein within intact cells.[25][26][27][28][29] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[25][27]

Protocol: CETSA

-

Cell Treatment: Treat intact cells with either the compound or a vehicle control.

-

Heating: Heat the treated cells across a range of temperatures.

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Detection: Detect the amount of the target protein remaining in the soluble fraction using a specific antibody and a detection method like Western blotting or an immunoassay.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 3: Biophysical and Biochemical Validation - Quantifying the Interaction

Once a direct binding partner has been identified and confirmed, it is essential to quantify the binding affinity and kinetics of the interaction.

4.1. Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical technique that provides real-time data on the binding kinetics (association and dissociation rates) and affinity of a drug-target interaction.[30][31][32][33][34]

Protocol: SPR Analysis

-

Immobilization: Immobilize the purified target protein onto the surface of an SPR sensor chip.

-

Binding Analysis: Flow a series of concentrations of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one over the sensor chip and measure the change in the refractive index, which is proportional to the amount of bound compound.

-

Kinetic and Affinity Determination: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation: Hypothetical SPR Results

| Parameter | Value |

| ka (M⁻¹s⁻¹) | 1.5 x 10⁵ |

| kd (s⁻¹) | 3.0 x 10⁻³ |

| KD (nM) | 20 |

4.2. Isothermal Titration Calorimetry (ITC): Thermodynamic Characterization

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[35][36][37][38]

Protocol: ITC Analysis

-

Sample Preparation: Prepare solutions of the purified target protein and the compound in the same buffer.

-

Titration: Titrate the compound into the protein solution in a stepwise manner while measuring the heat evolved or absorbed.

-

Data Analysis: Integrate the heat changes and fit the data to a binding model to determine the thermodynamic parameters.

Phase 4: Elucidating the Downstream Signaling Pathway

After identifying and validating the direct molecular target, the final step is to understand the functional consequences of the compound binding to its target and the downstream signaling pathways that are affected.

Workflow Diagram: Pathway Elucidation

Caption: Workflow for elucidating downstream signaling pathways.

Methodologies:

-

Gene Expression Profiling (RNA-Seq): Treat cells with the compound and analyze changes in the transcriptome to identify modulated genes and pathways.

-

Phosphoproteomics: Use mass spectrometry to identify changes in protein phosphorylation patterns, which are key events in many signaling pathways.

-

Bioinformatics Analysis: Utilize pathway analysis software to identify the signaling networks that are significantly affected by the compound.

Conclusion

The identification of therapeutic targets for a novel compound like 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one is a complex but systematic process. By employing an integrated approach that combines in silico prediction, high-throughput screening, chemical proteomics, biophysical validation, and functional genomics, researchers can build a comprehensive understanding of the compound's mechanism of action. This in-depth technical guide provides a robust framework to guide these efforts, ultimately paving the way for the development of new and effective therapies.

References

-

Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link]

-

Kinase Panel Screening Services. Reaction Biology. Available at: [Link]

-

Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. Available at: [Link]

-

GPCR Screening Assays Catalogue. EuroscreenFast. Available at: [Link]

-

Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers. Available at: [Link]

-

The Art of Finding the Right Drug Target: Emerging Methods and Strategies. MDPI. Available at: [Link]

-

KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]

-

Computational/in silico methods in drug target and lead prediction. PMC. Available at: [Link]

-

Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Available at: [Link]

-

ITC Assay Service for Drug Discovery. Reaction Biology. Available at: [Link]

-

Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Available at: [Link]

-

Target profiling of small molecules by chemical proteomics. PubMed. Available at: [Link]

-

GPCR Assay Services. Reaction Biology. Available at: [Link]

-

Chemical proteomics to identify molecular targets of small compounds. PubMed. Available at: [Link]

-

Profiling of Small Molecules by Chemical Proteomics. Springer Nature Experiments. Available at: [Link]

-

Isothermal Titration Microcalorimetry: An Essential Tool for Fragment-Based Drug Discovery. Technology Networks. Available at: [Link]

-

The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. Available at: [Link]

-

How does SPR work in Drug Discovery? deNOVO Biolabs. Available at: [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

-

Drug Target Identification Methods. MtoZ Biolabs. Available at: [Link]

-

How does Digital SPR fit into early drug discovery? Nicoya Lifesciences. Available at: [Link]

-

Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]

-

Gαq GPCR assays. ION Biosciences. Available at: [Link]

-

In Silico Target Prediction. Creative Biolabs. Available at: [Link]

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. Available at: [Link]

-

The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]

-

Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. Available at: [Link]

-

Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]

-

Surface Plasmon Resonance (SPR) Analysis for Drug Development. Sartorius. Available at: [Link]

-

How Is Surface Plasmon Resonance Used In Drug Discovery? Chemistry For Everyone. Available at: [Link]

-

In Silico Target Prediction for Small Molecules. SciSpace. Available at: [Link]

-

(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. Available at: [Link]

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. Available at: [Link]

-

Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. PMC. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link]

-

Representative examples of piperidinone compounds from Amgen (see reference for HTRF- based binding assay conditions). ResearchGate. Available at: [Link]

-

Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. Available at: [Link]

-

5-(2,6-DICHLOROPYRIMIDIN-4-YL)PIPERIDIN-2-ONE. Sigma-Aldrich. Available at: [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Available at: [Link]

-

3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. MDPI. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one | 1439818-91-3 | Benchchem [benchchem.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 7. In Silico Target Prediction for Small Molecules. (2019) | Ryan Byrne | 34 Citations [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. pharmaron.com [pharmaron.com]

- 13. assayquant.com [assayquant.com]

- 14. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. GPCR Screening Assays Catalogue - EuroscreenFast - EuroscreenFast [euroscreenfast.com]

- 17. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. ionbiosciences.com [ionbiosciences.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics | MDPI [mdpi.com]

- 22. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]

- 25. benchchem.com [benchchem.com]

- 26. bio-protocol.org [bio-protocol.org]

- 27. scispace.com [scispace.com]

- 28. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. denovobiolabs.com [denovobiolabs.com]

- 31. nicoyalife.com [nicoyalife.com]

- 32. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]

- 33. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]

- 34. m.youtube.com [m.youtube.com]

- 35. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]

- 37. reactionbiology.com [reactionbiology.com]

- 38. go.technologynetworks.com [go.technologynetworks.com]

An In-depth Technical Guide to 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one: A Privileged Scaffold for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Two Pharmacophores

In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology and immunology. Within this pursuit, the strategic combination of validated pharmacophores into a single molecular scaffold presents a powerful approach to drug discovery. The compound 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one represents a compelling example of such a strategy, merging the well-established kinase-binding properties of the pyrimidine core with the versatile and pharmaceutically favorable piperidine moiety.[1]

The pyrimidine ring is a quintessential "privileged scaffold" in drug development, forming the backbone of numerous FDA-approved kinase inhibitors.[1] Its nitrogen atoms serve as key hydrogen bond acceptors, mimicking the hinge-binding interactions of the native ATP ligand in the kinase active site. The dichloropyrimidine motif, in particular, offers synthetic chemists strategically positioned reactive sites for nucleophilic substitution, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

Complementing the pyrimidine core, the piperidine ring system imparts significant chemical and pharmacological advantages. Its three-dimensional structure and conformational flexibility can enhance binding affinity and selectivity, while also improving critical drug-like properties such as solubility and metabolic stability.[1] This guide will provide a comprehensive technical overview of the 5-(2,6-dichloropyrimidin-4-yl)piperidin-2-one scaffold, from its synthesis and derivatization to its potential as a platform for the development of potent and selective kinase inhibitors, with a particular focus on the Janus kinase (JAK) family as a representative target class.

Synthetic Strategy: Accessing Chemical Diversity

The synthetic utility of 5-(2,6-dichloropyrimidin-4-yl)piperidin-2-one lies in the reactivity of its dichloropyrimidine core. The two chlorine atoms at the C2 and C6 positions are susceptible to sequential nucleophilic aromatic substitution (SNAr), allowing for the controlled introduction of a wide array of functional groups. This stepwise approach is fundamental to building a library of analogs for SAR exploration.

A general and efficient synthesis of the core scaffold typically involves the reaction of a suitable piperidin-2-one precursor with a 2,4,6-trichloropyrimidine, followed by selective derivatization.

General Synthetic Workflow

Caption: Synthetic workflow for derivatizing the core scaffold.

Step-by-Step Protocol: Synthesis of a Disubstituted Analog

This protocol outlines a representative synthesis of a disubstituted analog, demonstrating the sequential SNAr strategy.

Part A: Synthesis of the Core Scaffold

-

Reaction Setup: To a solution of 2,4,6-trichloropyrimidine in a suitable aprotic solvent (e.g., dichloromethane), add a piperidin-2-one derivative and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature) to facilitate the initial nucleophilic substitution.

-

Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and purify the resulting 5-(2,6-dichloropyrimidin-4-yl)piperidin-2-one scaffold by column chromatography.

Part B: Sequential Nucleophilic Aromatic Substitution

-

First Substitution (e.g., at C6): Dissolve the core scaffold in a polar aprotic solvent (e.g., dioxane). Add a desired amine (e.g., a substituted aniline) and a suitable catalyst (e.g., a palladium catalyst with a phosphine ligand) and base (e.g., cesium carbonate).

-

Microwave Irradiation: Heat the reaction mixture in a microwave reactor to drive the substitution at one of the chloro positions.

-

Purification: After cooling, filter the reaction mixture and purify the monosubstituted intermediate by chromatography.

-

Second Substitution (e.g., at C2): Subject the monosubstituted intermediate to a second SNAr reaction with a different nucleophile (e.g., another amine or an alcohol) under similar or varied reaction conditions to obtain the final disubstituted product.

-

Final Purification: Purify the final compound using an appropriate method, such as preparative HPLC, to yield the desired kinase inhibitor analog.

Targeting the Janus Kinase (JAK) Family: A Therapeutic Rationale

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. These kinases are essential for mediating the signaling of a wide range of cytokines, interferons, and hormones that are central to immunity, inflammation, and hematopoiesis.[2]

Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathophysiology of numerous autoimmune diseases, myeloproliferative neoplasms, and cancers.[2] Consequently, the development of small molecule inhibitors targeting JAKs has become a major focus of drug discovery, leading to the approval of several JAK inhibitors for the treatment of conditions like rheumatoid arthritis and myelofibrosis.[3][4]

The JAK-STAT Signaling Pathway

Caption: Simplified overview of the JAK-STAT signaling pathway.

The pyrimidinyl-piperidine scaffold is well-suited to target the ATP-binding site of JAK kinases. The pyrimidine core can form critical hydrogen bonds with the hinge region of the kinase, while substituents at the C2 and C6 positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Evaluating Kinase Inhibitory Activity: Key Experimental Protocols

The evaluation of novel kinase inhibitors derived from the 5-(2,6-dichloropyrimidin-4-yl)piperidin-2-one scaffold requires a multi-tiered approach, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to assess activity in a more physiologically relevant context.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust and sensitive method for measuring kinase activity in a high-throughput format.[5][6] It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.

Principle of the TR-FRET Kinase Assay

Caption: Schematic of a TR-FRET kinase assay.

Step-by-Step TR-FRET Protocol

-

Reagent Preparation: Prepare solutions of the kinase, a biotinylated substrate peptide, and ATP in a suitable kinase reaction buffer.

-

Compound Dilution: Create a serial dilution of the test inhibitor (derived from the core scaffold) in DMSO, followed by a further dilution in the reaction buffer.

-

Kinase Reaction: In a 384-well assay plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor) in a TR-FRET dilution buffer containing EDTA.

-

Signal Measurement: After a further incubation period (e.g., 60 minutes), measure the time-resolved fluorescence signal on a compatible plate reader, calculating the ratio of the acceptor and donor emission.[5]

-

Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Western Blotting for Phospho-STAT

To confirm that the inhibitors are active in a cellular context, a Western blot can be used to measure the phosphorylation of downstream targets of the JAK pathway, such as STAT proteins.[7]

Step-by-Step Western Blot Protocol

-

Cell Culture and Treatment: Culture a cytokine-dependent cell line (e.g., a human leukemia cell line) and starve them of cytokines overnight. Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-3 or IFN-γ) for a short period (e.g., 15-30 minutes) to activate the JAK-STAT pathway.

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities and normalize the p-STAT signal to the total STAT signal to determine the dose-dependent inhibition of STAT phosphorylation.

Structure-Activity Relationship (SAR) and Data Summary

The systematic modification of the 5-(2,6-dichloropyrimidin-4-yl)piperidin-2-one scaffold allows for the exploration of the SAR, providing insights into the molecular features that govern kinase inhibitory potency and selectivity.

| Modification Site | General Observation | Plausible Rationale |

| C2-Position of Pyrimidine | Introduction of small, flexible amine-containing groups can enhance potency. | These groups can form additional hydrogen bonds or occupy small hydrophobic pockets near the ATP-binding site. |

| C6-Position of Pyrimidine | Larger aromatic or heteroaromatic amines can significantly increase potency and influence selectivity. | These moieties can extend into the solvent-exposed region or interact with specific residues, differentiating between kinase family members. |

| Piperidinone Ring | Substitutions on the piperidinone ring can modulate physicochemical properties. | Alterations can affect solubility, cell permeability, and metabolic stability, which are critical for in vivo efficacy. |

Note: This table represents generalized SAR trends observed for pyrimidine-based kinase inhibitors and serves as a predictive guide for the 5-(2,6-dichloropyrimidin-4-yl)piperidin-2-one scaffold.

Conclusion and Future Directions

The 5-(2,6-dichloropyrimidin-4-yl)piperidin-2-one scaffold is a promising starting point for the discovery of novel kinase inhibitors. Its synthetic tractability, combined with the proven track record of its constituent pharmacophores, provides a robust platform for the generation of diverse chemical libraries. By targeting clinically relevant kinase families such as the JAKs, derivatives of this scaffold have the potential to be developed into next-generation therapeutics for a range of diseases. Future work should focus on the synthesis and biological evaluation of a focused library of analogs to establish a clear SAR and to identify lead compounds with potent and selective inhibitory activity in both biochemical and cellular assays.

References

-

DCReport. Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. 2025. Available from: [Link]

-

ResearchGate. HTRF® Kinase Assay Protocol. Available from: [Link]

-

Taylor & Francis Online. Kinase Activity-Tagged Western Blotting Assay. Available from: [Link]

- Tyas, L., et al. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). Bioorganic & Medicinal Chemistry Letters. 2009;19(22):6483-6487.

- Norman, P. Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease. Clinical Pharmacokinetics. 2020;59(8):945-964.

- Li, J., et al. The efficacy and safety of different Janus kinase inhibitors as monotherapy in rheumatoid arthritis: A Bayesian network meta-analysis. Frontiers in Immunology. 2024;15:1396627.

-

Glaxo Wellcome. Tyrosine kinase inhibitors potentially useful for patient-specific treatment of tumors. 1999. Available from: [Link]

- Incyte Corporation. Pyrimidine compounds as jak kinase inhibitors. Google Patents. 2018.

- Zhang, L., et al. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. European Journal of Medicinal Chemistry. 2022;236:114339.

-

Tyas, L., et al. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). PubMed. 2009. Available from: [Link]

-

Norman, P. Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease. PubMed. 2020. Available from: [Link]

-

Li, J., et al. The efficacy and safety of different Janus kinase inhibitors as monotherapy in rheumatoid arthritis: A Bayesian network meta-analysis. PubMed. 2024. Available from: [Link]

-

Glaxo Wellcome. Tyrosine kinase inhibitors potentially useful for patient-specific treatment of tumors. BioWorld Science. 1999. Available from: [Link]

- Incyte Corporation. Pyrimidine compounds as jak kinase inhibitors. Google Patents. 2018.

-

Zhang, L., et al. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. PubMed. 2022. Available from: [Link]

Sources

- 1. 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one | 1439818-91-3 | Benchchem [benchchem.com]

- 2. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The efficacy and safety of different Janus kinase inhibitors as monotherapy in rheumatoid arthritis: A Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dcreport.org [dcreport.org]